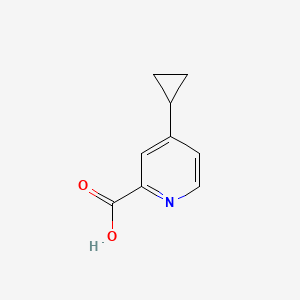
4-Cyclopropylpicolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyclopropylpicolinic acid is a chemical compound with the molecular formula C9H9NO2 and a molecular weight of 163.17 g/mol It is a derivative of picolinic acid, where the pyridine ring is substituted with a cyclopropyl group at the fourth position
准备方法
The synthesis of 4-Cyclopropylpicolinic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boronic acids or esters as reagents and palladium catalysts under mild conditions. The preparation of boronic acids, which are key intermediates in this reaction, can be achieved through various methods, including the reaction of organolithium or Grignard reagents with boron compounds .
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
4-Cyclopropylpicolinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically converts the carboxylic acid group to a corresponding carboxylate or other oxidized forms.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.
Substitution: The pyridine ring in this compound can undergo electrophilic substitution reactions. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents. The major products formed depend on the specific reagents and conditions used.
科学研究应用
4-Cyclopropylpicolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: This compound is studied for its potential biological activities, including its role as a ligand in metal coordination complexes. These complexes can be used to study metal-protein interactions and enzyme mechanisms.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives. It may have applications in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
作用机制
The mechanism of action of 4-Cyclopropylpicolinic acid involves its interaction with specific molecular targets. One key target is zinc finger proteins, which are involved in various cellular processes, including gene expression and DNA repair . By binding to these proteins, this compound can modulate their activity and affect cellular functions. This interaction is particularly relevant in the context of its potential therapeutic applications, where it may be used to inhibit the activity of specific proteins involved in disease processes.
相似化合物的比较
4-Cyclopropylpicolinic acid can be compared with other picolinic acid derivatives, such as picolinic acid itself and its various substituted forms. Some similar compounds include:
Picolinic acid: The parent compound, which lacks the cyclopropyl substitution.
2-Methylpicolinic acid: A derivative with a methyl group at the second position of the pyridine ring.
4-Methylpicolinic acid: A derivative with a methyl group at the fourth position of the pyridine ring.
The uniqueness of this compound lies in the presence of the cyclopropyl group, which imparts distinct chemical and biological properties compared to other picolinic acid derivatives. This structural feature can influence its reactivity, binding affinity to molecular targets, and overall biological activity.
属性
IUPAC Name |
4-cyclopropylpyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)8-5-7(3-4-10-8)6-1-2-6/h3-6H,1-2H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSVGJXBHWDGGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
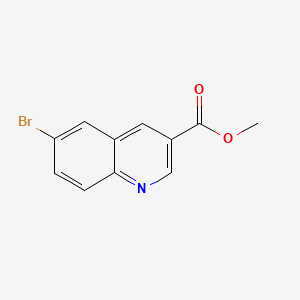
![9-BROMO-2-IODO-5,6-DIHYDROBENZO[F]IMIDAZO[1,2-D][1,4]OXAZEPINE](/img/structure/B577851.png)
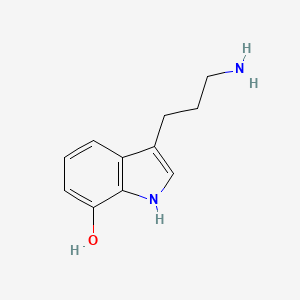
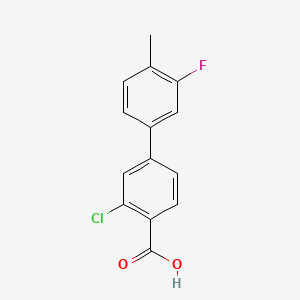
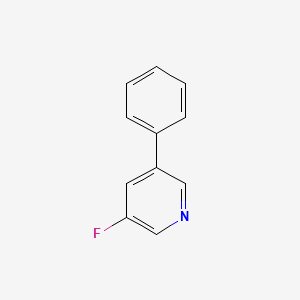
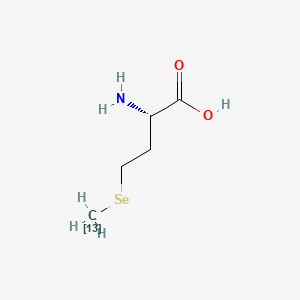
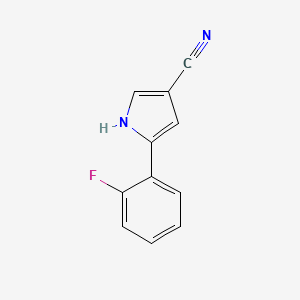
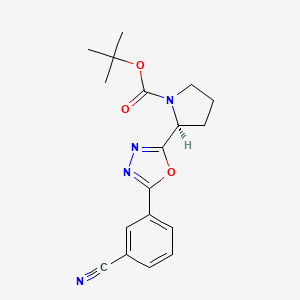
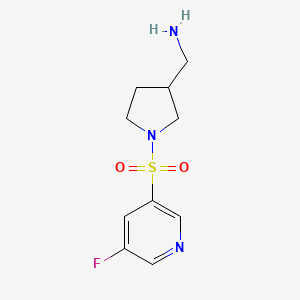
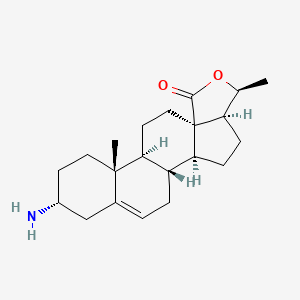
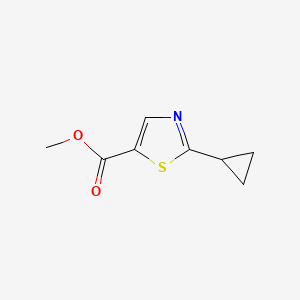

![Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B577871.png)
![5-[3-(Pyrrolidinocarbonyl]phenyl]pyridin-2-amine](/img/structure/B577873.png)
